4-Bromo-6-iodoquinoline
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Overview
Description
4-Bromo-6-iodoquinoline is a halogenated heterocyclic compound with the molecular formula C9H5BrIN and a molecular weight of 333.95 g/mol . It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and organic synthesis. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-6-iodoquinoline can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline as starting materials . The synthesis typically includes steps such as cyclization and substitution reactions under controlled conditions .
Industrial Production Methods: . The production likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include such as amines or thiols, often under basic conditions.
Cyclization Reactions: These reactions may require catalysts or specific solvents to facilitate the formation of the desired cyclic products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the halogen atoms .
Scientific Research Applications
4-Bromo-6-iodoquinoline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Bromo-6-iodoquinoline and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 6-Bromo-4-iodoquinoline
- 6-Iodoquinoline
- 6-Chloroquinoline
- 4-Bromo-2-methylpyridine
- 4-Bromo-2-nitrobenzaldehyde
Uniqueness: 4-Bromo-6-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and synthetic utility. This dual halogenation allows for versatile modifications and the creation of a wide range of derivatives with potential biological and industrial applications .
Properties
Molecular Formula |
C9H5BrIN |
---|---|
Molecular Weight |
333.95 g/mol |
IUPAC Name |
4-bromo-6-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H |
InChI Key |
RIMFFKOKLMUJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1I)Br |
Origin of Product |
United States |
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